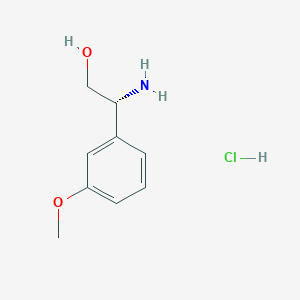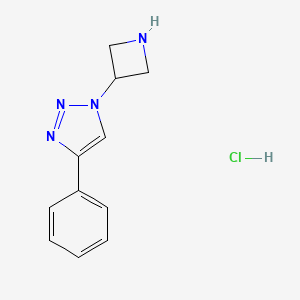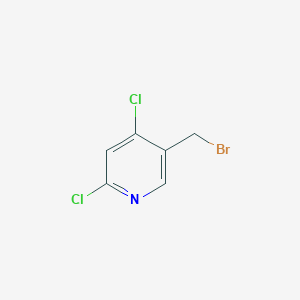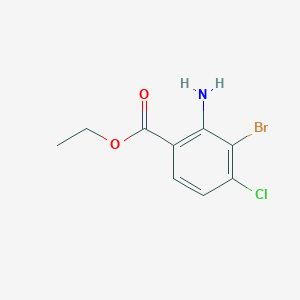
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Overview
Description
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Mechanism of Action
Target of Action
The primary target of the compound ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is believed to be the μ-opioid receptor (μOR) and monoamine transporters . The μ-opioid receptor plays a crucial role in pain perception, and its activation can lead to analgesic effects .
Mode of Action
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride interacts with its targets by binding to the μ-opioid receptors and inhibiting the reuptake of monoamines . This dual mechanism of action can lead to an increase in the concentration of monoamines in the synaptic cleft, enhancing their neurotransmission, and potentially leading to analgesic effects .
Biochemical Pathways
The compound ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride affects the opioidergic and monoaminergic pathways . By binding to the μ-opioid receptors, it can modulate the release of various neurotransmitters. Furthermore, by inhibiting the reuptake of monoamines, it can affect the monoaminergic pathways, which are involved in various physiological functions including mood regulation and pain perception .
Pharmacokinetics
It’s known that compounds with similar structures are metabolized by enzymes such as alcohol dehydrogenases (adhs) . ADHs play a critical role in the metabolism of a number of drugs and metabolites that contain alcohol functional groups .
Result of Action
The molecular and cellular effects of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride’s action are primarily related to its interaction with the μ-opioid receptor and monoamine transporters. This interaction can lead to an increase in the concentration of monoamines in the synaptic cleft, enhancing their neurotransmission, and potentially leading to analgesic effects .
Biochemical Analysis
Biochemical Properties
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes and ketones . This interaction is essential for the metabolism of various substrates, including drugs and endogenous compounds. The compound’s interaction with alcohol dehydrogenase involves the formation of a complex that facilitates the oxidation process, thereby influencing the metabolic pathways of the substrates involved.
Cellular Effects
The effects of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as dopamine . This modulation can lead to changes in cellular signaling and gene expression, ultimately affecting cellular function and metabolism. Additionally, ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can impact the activity of other enzymes and proteins, thereby influencing various cellular processes.
Molecular Mechanism
At the molecular level, ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with alcohol dehydrogenase involves binding to the enzyme’s active site, which can either inhibit or enhance the enzyme’s activity . This binding interaction is crucial for the compound’s role in modulating metabolic pathways and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is involved in several metabolic pathways, primarily through its interaction with enzymes like alcohol dehydrogenase . The compound’s role in these pathways includes the oxidation of alcohols and the subsequent formation of aldehydes and ketones. These reactions are essential for the metabolism of various substrates, including drugs and endogenous compounds. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic reactions and affect overall cellular function.
Transport and Distribution
The transport and distribution of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, binding affinity, and the presence of transporters that mediate its uptake and release.
Subcellular Localization
The subcellular localization of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with enzymes and other biomolecules to exert its effects. The compound’s activity can be modulated by its localization, as different cellular compartments provide distinct environments that influence its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include a controlled temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, ensuring high yields and consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of amino-substituted compounds.
Scientific Research Applications
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of drugs used in the treatment of neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: The enantiomer of the compound with similar but distinct biological activities.
3-Methoxyphenethyl alcohol: A structurally related compound with different functional groups and properties.
2-(3-Methoxyphenyl)ethanol: Another related compound with variations in its chemical structure and reactivity.
Uniqueness
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLMFPQGTHFLAT-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532987-19-2 | |
| Record name | (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)

![3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid](/img/structure/B1448557.png)










![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)
